Bisphénol A-d6

Vue d'ensemble

Description

Bisphenol A-d6 (BPA-d6) is an important chemical compound that has been used in a variety of scientific research applications. BPA-d6 is a derivative of bisphenol A (BPA), a widely used industrial chemical found in many consumer products. BPA-d6 is a stable and non-toxic compound that has been used in a variety of applications, including medical research, environmental testing, and as a tracer in biochemical and physiological studies.

Applications De Recherche Scientifique

Production de plastiques en polycarbonate et de résines époxy

Le bisphénol A (BPA) est un composé chimique synthétique largement utilisé pour synthétiser les résines époxy et les plastiques en polycarbonate . Il est abondant dans l'environnement, c'est-à-dire dans les contenants alimentaires, les bouteilles d'eau, les papiers thermiques, les jouets, les dispositifs médicaux, etc., et est incorporé dans le sol/l'eau par lixiviation .

Perturbation endocrine

Le BPA est un puissant perturbateur endocrinien et a le potentiel d'altérer plusieurs mécanismes corporels . Il a une action anti-androgène et des effets de type œstrogène, ce qui entraîne de nombreux impacts négatifs sur la santé, en particulier sur le système immunitaire, le processus neuroendocrinien et le mécanisme de reproduction .

Mutagénèse et carcinogénèse

Le BPA peut également induire la mutagénèse et la carcinogénèse, selon des recherches scientifiques récentes . Il a été démontré qu'il augmente la sensibilité au cancer à des doses inférieures à la dose de référence orale fixée par l'Environmental Protection Agency pour le BPA .

Impact sur les voies de signalisation cellulaire

Le BPA peut induire la prolifération, la croissance, la migration et l'invasion dans divers types de cellules telles que les cellules cervicales, mammaires, prostatiques, les trophoblastes humains, les cellules souches mésenchymateuses, les cellules ovariennes, pulmonaires et colorectal via l'activation de voies de signalisation, notamment JAK-STAT, PI3-AKT, MAPK et autres .

Adipogenèse et accumulation lipidique

En modulant les PPAR, le BPA induit l'adipogenèse, stimule l'accumulation lipidique dans le tissu adipeux et le foie, et perturbe les niveaux de cytokines .

Exposition alimentaire et perturbations de la santé

La présence et les concentrations de BPA dans différents environnements, sources alimentaires et les mécanismes de base de la toxicité induite par le BPA et les perturbations de la santé ont fait l'objet de recherches . Il est associé au cancer, à la perturbation hormonale, à l'immunosuppression et à l'infertilité<a aria-label="1: BPA’s presence and concentrations in different environments, food sources, and the basic mechanisms of BPA-induced toxicity and health disruptions have been a focus of research1" data-citationid="b75c087d-e39a-54d0-f510-0d06e6c5d66b-32" h="ID=SERP,5015.1" href="https://www.frontiersin.org/articles/10.3389/fnut.

Mécanisme D'action

Target of Action

Bisphenol A (BPA), including its deuterated form Bisphenol A-d6, is a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA is known to be an endocrine-disrupting chemical (EDC) and can interact with several targets in the body . Its primary targets are estrogen receptors, to which it can bind and exert estrogen-like effects . BPA also has anti-androgen action and can affect the immune system, neuroendocrine process, and reproductive mechanism .

Mode of Action

BPA’s mode of action is primarily through its ability to mimic the structure and function of the hormone estrogen . By binding to estrogen receptors, BPA can interfere with the normal functioning of the endocrine system . It can also bind to androgen receptors, affecting male reproductive function . Additionally, BPA can interact with other receptor systems, modulating transcription factors, and inducing epigenetic changes .

Biochemical Pathways

BPA can affect several biochemical pathways. It has been found to be associated with alterations in the DNA damage response (DDR) pathway, mitogen-activated protein kinase (MAPK) signaling cascades, and insulin-like growth factor-1 (IGF-1) networks . These pathways play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis . BPA’s interference with these pathways can lead to various health issues, including reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay .

Pharmacokinetics

The pharmacokinetics of BPA, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in humans. In a study where deuterated BPA (d6-BPA) was dermally administered to subjects, detectable serum levels of total d6-BPA were observed at 1.4 hours after the start of dosing . The elimination half-lives of total d6-BPA and free d6-BPA were 17.9 ± 4.88 h and 14.8 ± 4.06 h, respectively . These findings suggest that BPA can be absorbed through the skin, distributed in the body, metabolized, and then excreted, with a longer apparent serum elimination half-life following dermal exposure compared to oral .

Result of Action

The molecular and cellular effects of BPA’s action are diverse and depend on the specific target and pathway involved. BPA can induce changes in cell growth and differentiation, disrupt normal hormonal function, and even trigger apoptosis . It has also been associated with various health conditions, including immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

Action Environment

The action of BPA can be influenced by various environmental factors. BPA is abundant in the environment, particularly in food containers, water bottles, thermal papers, toys, medical devices, etc., and is incorporated into soil/water through leaching . The widespread use of BPA has resulted in the emergence of new pollutants in various environments, particularly concentrated in sewage sludge . Environmental exposure to BPA can occur through ingestion, inhalation, and skin absorption . The presence of BPA in the environment and its stability can influence its action, efficacy, and potential health effects .

Safety and Hazards

Orientations Futures

There is ongoing research into the health effects of Bisphenol A and its derivatives, including Bisphenol A-d6. Studies have linked Bisphenol A to a range of diseases, including diabetes mellitus, obesity, cardiovascular disease, and various types of cancer . Future research will likely continue to explore these links and the mechanisms by which Bisphenol A exerts its effects.

Analyse Biochimique

Biochemical Properties

Bisphenol A-d6, like its parent compound Bisphenol A, interacts with various enzymes, proteins, and other biomolecules. It is known to influence the function of these biomolecules, altering biochemical reactions within the body .

Cellular Effects

Bisphenol A-d6 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bisphenol A-d6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bisphenol A-d6 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Bisphenol A-d6 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Bisphenol A-d6 is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Bisphenol A-d6 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Bisphenol A-d6 and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

It is also important to consider the potential health risks associated with exposure to Bisphenol A-d6, given its classification as an endocrine-disrupting compound .

Propriétés

IUPAC Name |

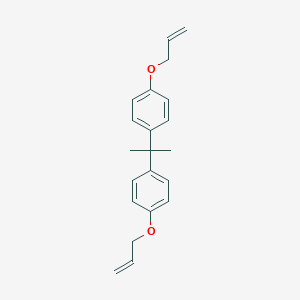

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584370 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86588-58-1 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86588-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Bisphenol A-d6 used in the analysis of Bisphenol A levels in urine?

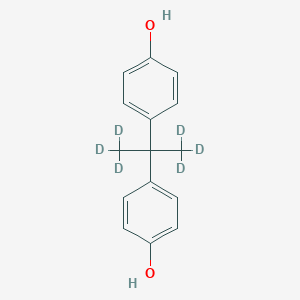

A1: Bisphenol A-d6 is a deuterated form of Bisphenol A, meaning it has a nearly identical chemical structure but with six deuterium atoms replacing six hydrogen atoms. This difference allows it to be distinguished from Bisphenol A during mass spectrometry analysis. []

- Correction for variations during sample preparation and analysis: The recovery of Bisphenol A from urine samples can vary due to factors like sample loss during extraction or variations in instrument sensitivity. Since Bisphenol A-d6 behaves similarly to Bisphenol A during these processes, by comparing the measured ratio of Bisphenol A to Bisphenol A-d6, researchers can accurately correct for these variations and determine the true concentration of Bisphenol A in the original sample. []

- Improved accuracy and precision: Using an internal standard like Bisphenol A-d6 improves the accuracy and precision of the measurement, leading to more reliable and robust results. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

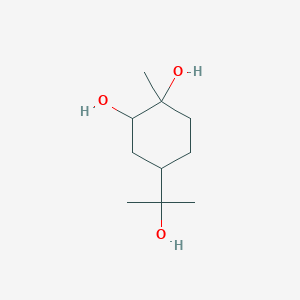

![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)

![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)